molecular formula C23H32ClNO4 B12715415 2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine CAS No. 75306-60-4

2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine

Cat. No.: B12715415
CAS No.: 75306-60-4
M. Wt: 422.0 g/mol
InChI Key: PTSDYEWSCSCGLA-UHFFFAOYSA-N
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Description

This compound is a structurally complex phenethylamine derivative featuring:

  • A 3,4-dimethoxyphenethylamine backbone.
  • A 2-chloro substituent on the phenyl ring.
  • A tertiary N-substituent comprising a 2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl group. The 1,1-dimethylethoxy (tert-butoxy) and 4-methoxyphenyl moieties confer steric bulk and lipophilicity, which may influence pharmacokinetic properties.

The compound is cataloged by suppliers like BIOZOL Diagnostica Vertrieb GmbH (CAS 75306-60-4) and is used in research contexts, likely as a synthetic intermediate or bioactive probe .

Properties

CAS No.

75306-60-4

Molecular Formula

C23H32ClNO4

Molecular Weight

422.0 g/mol

IUPAC Name

N-[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxy]ethanamine

InChI

InChI=1S/C23H32ClNO4/c1-23(2,3)29-20(16-7-10-18(26-4)11-8-16)15-25-14-13-17-9-12-19(27-5)22(28-6)21(17)24/h7-12,20,25H,13-15H2,1-6H3

InChI Key

PTSDYEWSCSCGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(CNCCC1=C(C(=C(C=C1)OC)OC)Cl)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine involves multiple stepsIndustrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS No.
Target Compound 3,4-dimethoxyphenyl, 2-chloro, tert-butoxy, 4-methoxyphenyl C₂₄H₃₂ClNO₅* ~474.0 g/mol 75306-60-4
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 3,4-dimethoxyphenyl, chloroacetamide C₁₃H₁₆ClNO₃ 285.7 g/mol Not specified
2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide 3,4-diethoxyphenyl, chloroacetamide C₁₄H₂₀ClNO₃ 297.8 g/mol 34162-19-1
2-CHLORO-N-[2-(1H-INDOL-3-YL)-2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE Indole-3-yl, 4-methoxyphenyl, chloroacetamide C₁₉H₁₉ClN₂O₂ 342.8 g/mol Not specified

*Estimated based on substituents.

Key Observations:

Backbone Modifications :

  • The target compound’s phenethylamine backbone contrasts with simpler acetamide-based analogs (e.g., ), which lack the tertiary amine and extended substituents.
  • The tert-butoxy group in the target compound enhances steric hindrance compared to ethoxy or methoxy groups in analogs .

Substituent Effects: Chloro Group: Present in all analogs, likely serving as a reactive site for alkylation or cross-coupling reactions. Methoxy vs. Ethoxy: Ethoxy groups (as in ) increase lipophilicity but reduce metabolic stability compared to methoxy.

Pharmacological and Industrial Relevance

  • Antibacterial Precursors: Compounds like 3,4-dimethoxyphenethylamine (a component of the target compound) are precursors to dibenzoquinolizinium salts with demonstrated antibacterial activity .
  • Alkylating Agents : Chloroacetamide derivatives (e.g., ) are utilized in drug synthesis for their electrophilic reactivity.
  • Supplier Data : The target compound and its analogs are marketed for research, indicating roles in medicinal chemistry or material science .

Biological Activity

2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine, with the CAS number 75306-60-4, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.

The molecular formula of the compound is C23H32ClNO4C_{23}H_{32}ClNO_{4}, with a molecular weight of approximately 421.96 g/mol. Key physical properties include:

  • Density : 1.104 g/cm³
  • Boiling Point : 514.1 °C at 760 mmHg
  • Flash Point : 264.7 °C
PropertyValue
Molecular FormulaC23H32ClNO4
Molecular Weight421.957 g/mol
Density1.104 g/cm³
Boiling Point514.1 °C
Flash Point264.7 °C

The biological activity of this compound is primarily linked to its ability to interact with various cellular pathways. Studies suggest that it may exhibit antiproliferative effects on cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest.

Antiproliferative Activity

Recent evaluations have shown that derivatives of similar compounds can inhibit cell growth in various cancer cell lines, such as:

  • HT-29 (colon carcinoma)
  • M21 (skin melanoma)
  • MCF7 (breast carcinoma)

The effectiveness is often measured using the IC50 value, which indicates the concentration required to inhibit cell growth by 50%. For example, related compounds have demonstrated IC50 values in the nanomolar range against these cell lines.

CompoundCell LineIC50 (nM)
PIB-SO Derivative 1HT-2950
PIB-SO Derivative 2M2130
PIB-SO Derivative 3MCF745

Case Studies

A study conducted on similar compounds demonstrated significant antiproliferative activity through the inhibition of tubulin polymerization. The results indicated that these compounds could block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells.

  • Study Reference : A series of experiments showed that specific derivatives led to a reduction in tumor growth in chick chorioallantoic membrane assays, with minimal toxicity observed in embryonic models.

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